
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide is an organic compound with the molecular formula C15H13ClN2O3 It is a benzamide derivative characterized by the presence of chloro and nitro substituents on the benzene ring, along with a phenylpropan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of 2-chloro-5-nitrobenzoic acid with 1-phenylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-chloro-5-amino-N-(1-phenylpropan-2-yl)benzamide.
Substitution: 2-substituted-5-nitro-N-(1-phenylpropan-2-yl)benzamide derivatives.
Hydrolysis: 2-chloro-5-nitrobenzoic acid and 1-phenylpropan-2-amine.
Scientific Research Applications
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various benzamide derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and phenylpropan-2-yl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
- 2-chloro-N,N-dimethyl-5-nitrobenzamide
- 2-chloro-4-nitro-N-(1-phenylethyl)benzamide
Uniqueness
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the phenylpropan-2-yl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Properties
CAS No. |
383901-74-4 |
|---|---|
Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(9-12-5-3-2-4-6-12)18-16(20)14-10-13(19(21)22)7-8-15(14)17/h2-8,10-11H,9H2,1H3,(H,18,20) |
InChI Key |
QBGNZTMXHZUPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
solubility |
10 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


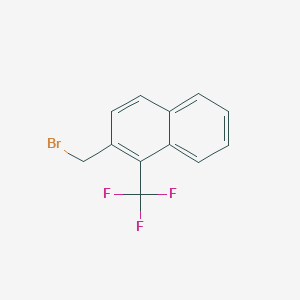
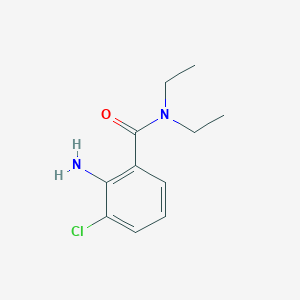
![N'-[(E)-(2-bromophenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14142221.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14142224.png)
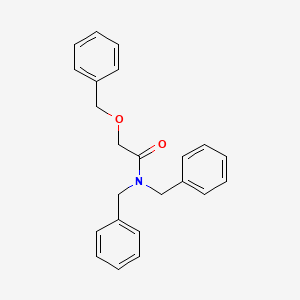
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
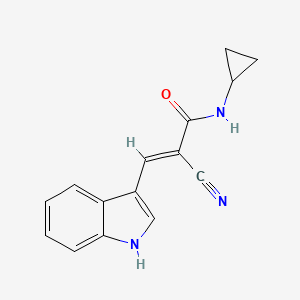
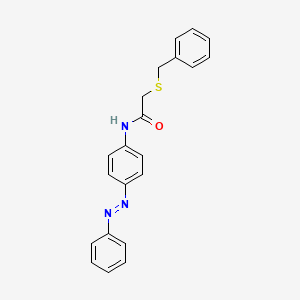
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
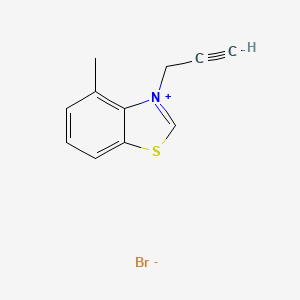


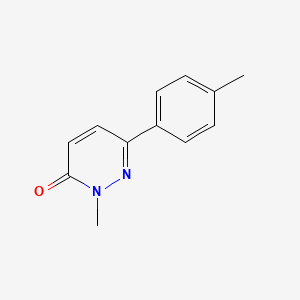
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)
